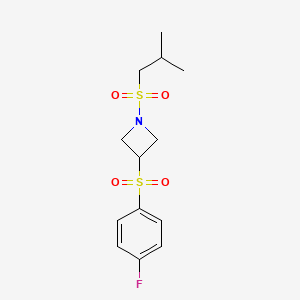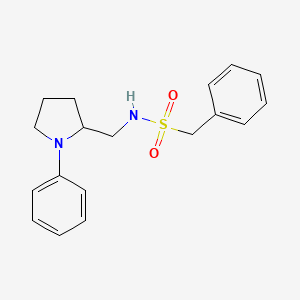![molecular formula C14H13ClF3N3O4S2 B2545319 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole CAS No. 2309802-77-3](/img/structure/B2545319.png)
2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole: is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a sulfonyl azetidine ring, a trifluoromethyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:
Formation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This intermediate is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving suitable precursors.
Sulfonylation and Imidazole Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions may target the sulfonyl groups or the imidazole ring.
Substitution: The presence of the chloro and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.
科学的研究の応用
Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Its potential biological activity, due to the presence of the imidazole ring, makes it a candidate for drug discovery and development.
Medicine: : The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.
Industry: : In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl chloride groups but lacks the azetidine and imidazole rings.
2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid: Contains a similar azetidine ring but differs in the presence of a pyridine ring instead of an imidazole.
特性
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S2/c1-20-5-4-19-13(20)26(22,23)10-7-21(8-10)27(24,25)9-2-3-12(15)11(6-9)14(16,17)18/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHOSIYIIJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)

![N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2545249.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)
![N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2545253.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2545255.png)
![N-(2,6-difluorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

